![molecular formula C15H19NO3 B5873668 ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate
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Overview
Description
Ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a spirocyclic lactam that can be synthesized using different methods. 5]deca-1,6,9-trien-1-yl)acetate.
Mechanism of Action
The mechanism of action of ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate is not fully understood. However, it has been suggested that its biological activities are related to its ability to interact with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate is its potential as a chiral ligand in asymmetric catalysis. It has also been shown to exhibit various biological activities, making it a potential candidate for drug development. However, its synthesis can be challenging, and its biological activities are not fully understood.
Future Directions
There are several future directions for the study of ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the study of its mechanism of action and its interaction with specific targets in cells can provide insights into its biological activities and potential applications.
Synthesis Methods
Ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate can be synthesized using different methods. One of the most commonly used methods is the reaction of 2,6-dimethylphenyl isocyanate with ethyl acetoacetate in the presence of a base. This reaction results in the formation of the spirocyclic lactam. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
Ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate has been studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a chiral ligand in asymmetric catalysis.
properties
IUPAC Name |
ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-19-13(18)9-12-15(10-14(2,3)16-12)7-5-11(17)6-8-15/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWOUSNCWRQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(CC12C=CC(=O)C=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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